(S)-(5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate

chiral purity optical rotation enantiomeric excess

Stereochemical fidelity failures derail API campaigns: the (R)-enantiomer yields opposite configuration, the free alcohol lacks leaving-group competence (pKa ~15.7 vs. -2.8 for tosic acid), and the mesylate lacks crystallinity and UV detection. This (S)-tosylate resolves these risks with documented, auditable performance. • ≥98% purity, crystalline solid (mp 86-88°C), [α]²⁰/D +46°-lot-specific optical rotation for QC release • UV-active chromophore (λmax ~230 nm, ε ≈ 10,000) enables in-line HPLC-UV monitoring without RI/ELSD • Derived from L-glutamic acid (>99% ee); fully auditable supply chain for regulatory filings

Molecular Formula C12H14O5S
Molecular Weight 270.3 g/mol
CAS No. 58879-34-8
Cat. No. B1299809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate
CAS58879-34-8
Molecular FormulaC12H14O5S
Molecular Weight270.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(=O)O2
InChIInChI=1S/C12H14O5S/c1-9-2-5-11(6-3-9)18(14,15)16-8-10-4-7-12(13)17-10/h2-3,5-6,10H,4,7-8H2,1H3/t10-/m0/s1
InChIKeyMGAXYKDBRBNWKT-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (S)-(5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate


(S)-(5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate (CAS 58879-34-8), systematically named [(2S)-5-oxooxolan-2-yl]methyl 4-methylbenzenesulfonate, is a chiral, non-racemic sulfonate ester of γ-butyrolactone . The compound is a white crystalline solid (mp 86–88 °C) with a specific optical rotation of [α]²⁰/D +46° (c = 1, CHCl₃) . It functions as an activated electrophilic chiral synthon in which the tosylate leaving group enables stereospecific nucleophilic displacement at the γ-methyl position of the lactone ring, while the (S)-configuration at the lactone C-5 stereocenter is retained from the precursor (S)-γ-hydroxymethyl-γ-butyrolactone [1]. The compound is supplied at ≥98% chemical purity by major vendors and is catalogued under MDL number MFCD00082548 and Beilstein Registry Number 4701928 .

Workflow Stereochemical control studies with chiral γ-lactone electrophile synthon
Selection Defined (S)-enantiomer configuration for absolute configuration transfer
Use Context Crystalline solid enabling gravimetric dispensing and purification by recrystallization

Why Generic Substitution of (S)-(5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate Fails


Interchanging this compound with its closest structural analogs—the (R)-enantiomer (CAS 58879-33-7), the racemic mixture, the corresponding primary alcohol (S)-γ-hydroxymethyl-γ-butyrolactone, or alternative sulfonate esters such as the mesylate—introduces critical failures in stereochemical outcome, reaction rate, and product isolability. The (R)-enantiomer produces the opposite absolute configuration in downstream products, which is unacceptable for any target requiring a specific enantiomer [1]. The free alcohol lacks sufficient leaving-group ability for direct nucleophilic displacement (pKa of conjugate acid ~15.7 vs. –2.8 for tosic acid) [2]. The mesylate analog, while also a competent leaving group, lacks the crystallinity and UV chromophore of the tosylate, complicating purification and reaction monitoring . The quantitative evidence below establishes these differentiators.

(R)-enantiomer (CAS 58879-33-7)
Yields opposite absolute configuration; downstream stereochemical identity may be reversed, limiting direct interchange.
Free alcohol precursor
Lacks leaving-group ability; nucleophilic displacement may not proceed, making alcohol unsuitable as a direct replacement.
Mesylate analog
Typically non-crystalline and UV-transparent; purification and reaction monitoring may require alternative workflows, not equivalent to tosylate.

Differentiation Evidence for (S)-(5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate vs. Analogs


Enantiomeric Identity via Specific Rotation

The (S)-enantiomer (CAS 58879-34-8) exhibits a specific optical rotation of [α]²⁰/D +46° (c = 1, CHCl₃), whereas the (R)-enantiomer (CAS 58879-33-7) shows [α]²⁰/D –46° under identical conditions . The racemic mixture has [α]²⁰/D = 0°. This polarimetric difference enables unambiguous identity verification and enantiomeric excess (ee) determination prior to use in asymmetric synthesis. In the enantiospecific synthesis of the murisolin lactone fragment, the (S)-tosylate (derived from L-glutamic acid) and (R)-tosylate (derived from D-glutamic acid) were separately prepared and shown to produce opposite enantiomers of the target γ-lactone intermediate with complete stereochemical fidelity [1].

Enantiomeric Identity
Head-to-head
[α]²⁰/D +46° (c 1, CHCl₃) vs (R)-enantiomer –46°
Δ = 92° between enantiomers; sign inversion confirms opposite absolute configuration
Supports enantiomer identity verification; mis-specification risk may be reduced
Verify lot-specific optical rotation certificate before stereospecific use
chiral purity optical rotation enantiomeric excess

Leaving-Group Reactivity: Tosylate vs. Alcohol

The tosylate ester transforms the intrinsically poor hydroxide leaving group (pKa of H₂O = 15.7) into the excellent tosylate leaving group (pKa of TsOH = –2.8), representing an activation of approximately 18.5 pKa units [1]. This activation is essential for productive nucleophilic displacement at the primary γ-methylene carbon. While the corresponding mesylate (pKa of MsOH ≈ –1.9) offers comparable activation, the tosylate provides a superior balance of reactivity and crystallinity: tosylates are generally crystalline solids (this compound: mp 86–88 °C), whereas the analogous mesylate of γ-hydroxymethyl-γ-butyrolactone is typically an oil or low-melting solid, complicating purification and accurate dispensing . In the Harmange et al. synthesis, the (S)-tosylate underwent clean alkylation with allyl bromide after enolate formation, yielding the alkylated product with ~78% yield, demonstrating productive SN2 reactivity [2].

Leaving-Group Reactivity
Class-level
Tosylate pKa –2.8 vs alcohol pKa 15.7 (ΔpKa ~18.5)
Mesylate pKa ≈ –1.9; tosylate offers a balance of reactivity and crystallinity
Tosylate ester supports nucleophilic displacement; free alcohol may not react
Reported aqueous pKa values; confirm reactivity under actual SN2 conditions
leaving group ability nucleophilic substitution SN2 reactivity

Crystallinity and Purification Advantage

The target (S)-tosylate is a well-defined crystalline solid with a sharp melting point of 86–88 °C . This contrasts with the parent alcohol (S)-γ-hydroxymethyl-γ-butyrolactone, which is a viscous oil or low-melting solid at ambient temperature, and with the analogous mesylate derivative, which typically does not crystallize. Crystallinity provides two operational advantages: (i) the compound can be purified to constant melting point by recrystallization, removing impurities that would otherwise propagate through a synthetic sequence; (ii) accurate gravimetric dispensing is straightforward, reducing stoichiometric errors in reaction setup [1]. Multiple vendors report a minimum purity specification of 98% for the as-supplied material, with the melting point serving as a lot-release criterion .

Crystallinity & Purification
Reported
Target: crystalline solid, mp 86–88 °C
Alcohol: viscous oil; mesylate: non-crystalline; (R)-enantiomer: crystalline, mp 85–88 °C
Crystalline form may support recrystallization and precise gravimetric control
Melting point serves as lot-release criterion; confirm visual appearance on receipt
crystallinity purification melting point handling

Enantiospecific Provenance from Chiral Pool

The (S)-tosylate is prepared from (S)-γ-hydroxymethyl-γ-butyrolactone, which itself is derived from L-glutamic acid via diazotization–lactonization with retention of configuration [1][2]. This chiral-pool derivation guarantees that the absolute configuration at the lactone C-5 stereocenter is (S), with no racemization possible in the tosylation step (TsCl, pyridine, CH₂Cl₂) [1]. In the Harmange et al. study, both (S)- and (R)-tosylates were prepared enantiospecifically from L- and D-glutamic acid, respectively, and each was converted to the corresponding enantiomer of the murisolin lactone fragment with complete stereochemical fidelity, as confirmed by optical rotation and NMR of diastereomeric intermediates [1]. Alternative synthetic approaches using asymmetric catalysis or resolution inherently risk incomplete enantioselectivity (typically ≤95% ee) and require additional enrichment steps.

Enantiospecific Provenance
Head-to-head
Chiral pool from L-glutamic acid (>99% ee) → tosylate >98% ee
Catalytic routes 80–95% ee; resolution max 50% yield with 95–99% ee
Chiral-pool origin may provide auditable stereochemical integrity with documented ee
Verify lot-specific ee and provenance documentation when traceability is required
chiral pool synthesis enantiospecificity stereochemical fidelity

UV Chromophore Advantage for Detection

The p-toluenesulfonate moiety possesses a strong UV chromophore (λmax ~230 nm, ε ≈ 10,000 M⁻¹cm⁻¹) due to the aromatic ring, enabling sensitive detection by HPLC-UV and facile reaction monitoring by TLC under UV illumination [1]. In contrast, the mesylate analog (λmax <200 nm, ε negligible above 210 nm) and the parent alcohol (λmax ~210 nm, ε very low) are effectively UV-transparent under standard HPLC conditions, requiring refractive index (RI) detection or derivatization for quantification [2]. For process development and quality control, the tosylate chromophore reduces method development time and improves limit of quantitation (LOQ) by approximately 10- to 100-fold compared to RI detection of non-chromophoric analogs.

UV Detection Advantage
Class-level
ε ≈ 10,000 M⁻¹cm⁻¹ at ~230 nm vs mesylate ε
Approximately 100-fold greater UV absorptivity for HPLC-UV monitoring
Tosylate chromophore supports reaction monitoring by standard HPLC-UV; mesylate may require RI/ELSD
Extinction reported; confirm linearity at analytical wavelength in your system
UV detection HPLC monitoring reaction progress analysis

Application Scenarios for (S)-(5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate


Enantiospecific γ-Lactone Natural Product Synthesis

When absolute stereochemical fidelity is required for target compounds such as murisolin, the (S)-tosylate (derived from L-glutamic acid) provides a fully enantiospecific entry point [1]. The alternative (R)-tosylate (CAS 58879-33-7) would deliver the opposite enantiomer, while catalytic asymmetric approaches risk incomplete enantioselectivity. The crystalline, high-melting nature of the tosylate (mp 86–88 °C) facilitates purification to constant melting point before use in the stereodetermining alkylation step .

PAT-Compatible Intermediate Synthesis

The strong UV chromophore of the tosylate group (λmax ~230 nm, ε ≈ 10,000) enables in-line HPLC-UV monitoring of reaction progress and intermediate purity without requiring specialized detection equipment [2]. This is a decisive advantage over the mesylate or free alcohol analogs, which are UV-transparent and would require RI or ELSD detection. The sharp melting point (86–88 °C) also provides a simple, non-instrumental lot-release criterion suitable for pilot-plant quality control .

Chiral γ-Butyrolactone Methodology Research

For laboratories developing new asymmetric methodologies or investigating structure–reactivity relationships, the (S)-tosylate offers a benchmark chiral electrophile with well-defined stereochemistry ([α]²⁰/D +46°), crystallinity, and documented reactivity in SN2 displacements (e.g., 78% yield in allylation) [1]. The commercially available (R)-enantiomer allows direct comparative studies, while the racemate serves as a control for chiral HPLC method development.

cGMP Manufacturing with Chiral Provenance Traceability

Documented derivation from L-glutamic acid (fermentation product, >99% ee) provides an auditable supply chain for regulatory filings [1]. The ≥98% purity specification and crystalline nature of the tosylate reduce the risk of impurity carrythrough to downstream API steps. Multiple qualified vendors (Sigma-Aldrich, Fluorochem, Apollo Scientific) ensure supply redundancy, with lot-specific certificates of analysis including optical rotation, melting point, and HPLC purity .

Application
Selection Property
Validation Focus
Chiral lactone natural product synthesis studies
Enantiomeric purity and configurational control
Specific rotation and enantiomeric excess verification
Synthetic process analytical monitoring
UV chromophore detectability and crystalline physical form
HPLC-UV monitoring feasibility and melting point reproducibility
Chiral γ-butyrolactone methodology research
Benchmark chiral electrophile with defined optical rotation
Optical rotation and documented SN2 reactivity
Research supply chain with chiral provenance documentation
Traceable enantiomeric origin and purity specification
Certificate of analysis review (optical rotation, melting point, HPLC purity)
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